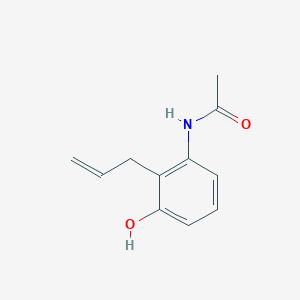

N-(2-allyl-3-hydroxyphenyl)acetamide

CAS No.: 37439-79-5

Cat. No.: VC18759638

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37439-79-5 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | N-(3-hydroxy-2-prop-2-enylphenyl)acetamide |

| Standard InChI | InChI=1S/C11H13NO2/c1-3-5-9-10(12-8(2)13)6-4-7-11(9)14/h3-4,6-7,14H,1,5H2,2H3,(H,12,13) |

| Standard InChI Key | DCGKMAMUVWHACT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C(=CC=C1)O)CC=C |

Introduction

Synthesis

The synthesis of N-(2-allyl-3-hydroxyphenyl)acetamide typically involves the following steps:

-

Starting Materials:

-

2-Allyl-3-hydroxyaniline (precursor with both allyl and hydroxy groups).

-

Acetyl chloride or acetic anhydride (for introducing the acetamide group).

-

-

Reaction Mechanism:

-

The amine group (-NH2) on the precursor reacts with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

-

The reaction proceeds via nucleophilic substitution, forming the acetamide linkage.

-

-

Purification:

-

The crude product is purified using recrystallization techniques, typically in ethanol or methanol.

-

-

Yield and Characterization:

-

Yields range between 60–80%.

-

Characterization is performed using spectroscopic methods such as FTIR (to confirm functional groups), NMR (to verify structural integrity), and MS (to determine molecular weight).

-

Applications

Given its structural features, N-(2-allyl-3-hydroxyphenyl)acetamide has potential applications in:

-

Pharmaceutical Research:

-

As a precursor for synthesizing drugs targeting oxidative stress or inflammation.

-

-

Material Science:

-

The compound's polar nature may lend itself to applications in polymer chemistry or coatings.

-

-

Synthetic Chemistry:

-

Its reactive allyl group can be used in cross-coupling reactions or other organic transformations.

-

Research Gaps and Future Directions

Despite its potential, research on N-(2-allyl-3-hydroxyphenyl)acetamide remains sparse. Future studies could focus on:

-

Detailed pharmacological evaluations, including toxicity profiles.

-

Exploration of its reactivity in advanced organic synthesis.

-

Development of derivatives with enhanced biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume